4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
“4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Synthesis and Biological Activity
- Research on imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing potential antiulcer agents. These compounds were synthesized to explore their antisecretory and cytoprotective properties, although they did not show significant antisecretory activity but demonstrated good cytoprotective effects in ethanol and HCl-induced ulcer models (Starrett et al., 1989).
Chemical Synthesis Techniques
- Advances in the preparation of (2-aminopyridin-4-yl)methanol demonstrate the versatility of imidazo[1,2-a]pyridine as a pharmacophore. The development of a one-pot synthesis method for a related precursor showcases the importance of efficient synthesis methods in the production of pharmacologically relevant compounds (Lifshits et al., 2015).
Material Science and Electrochemistry
- Studies on the electrolytic coloring of anodized aluminum using heterocyclic organic compounds, including imidazoles and pyridines, highlight the role of these compounds in material science and industrial applications. The research focused on their influence on the throwing power and resistance to atmospheric oxidation during the coloring process (Moshohoritou et al., 1994).
Antimicrobial and Anticancer Research
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been prepared and evaluated for their antimicrobial activity, demonstrating the potential of sulfonamide and piperidine-containing compounds in developing new antimicrobial agents (Ammar et al., 2004).
Future Directions
The future directions for “4-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” and similar compounds lie in their potential for drug development. Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of new drugs that overcome these problems .
Properties
IUPAC Name |
4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-17-10-14(16-11-17)22(19,20)18-8-2-3-13(9-18)21-12-4-6-15-7-5-12/h4-7,10-11,13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYRZJAABZHVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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